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Cat. No.: B1330105 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dipentyl carbonate (DPC) is an aliphatic, acyclic organic carbonate. Organic carbonates are

recognized for their low toxicity and high biodegradability, positioning them as environmentally

benign reagents and solvents.[1] While specific research on dipentyl carbonate is limited, its

chemical behavior can be largely understood through the established reactivity and stability of

the dialkyl carbonate class of compounds. This guide provides a comprehensive overview of

the core principles governing the reactivity and stability of dipentyl carbonate, drawing on

available data and analogous behavior of other aliphatic carbonates.

Chemical Identity
Property Value Reference

CAS Number 2050-94-4 [2]

Chemical Formula C₁₁H₂₂O₃ [2]

Molecular Weight 202.29 g/mol Calculated

Structure O=C(OCCCC)(OCCCC)
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The reactivity of dipentyl carbonate is centered around the electrophilic carbonyl carbon,

making it susceptible to nucleophilic attack. Key reactions include transesterification and

hydrolysis.

Transesterification
Transesterification is a crucial reaction for both the synthesis and modification of dipentyl
carbonate. It involves the exchange of the pentoxy groups with other alkoxy groups.

A notable synthesis of dipentyl carbonate is achieved through the transesterification of

dimethyl carbonate (DMC) with 1-pentanol.[1] This reaction is typically catalyzed by a base and

driven to completion by removing the methanol byproduct.[1]

Experimental Protocol: Synthesis of Dipentyl Carbonate via Transesterification[1]

Reactants: Dimethyl carbonate (DMC) and 1-pentanol (1-PeOH).

Catalyst: 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH), an alkaline ionic liquid.

Reaction Conditions:

Molar ratio of DMC to 1-PeOH: 1:4

Catalyst dosage: 2.0% (by weight)

Reaction temperature: 110 °C

Reaction time: 4 hours

Procedure: The reactants and catalyst are mixed in a reaction vessel equipped with a

distillation apparatus. The reaction mixture is heated to 110 °C. Methanol formed during the

reaction is continuously distilled off to shift the equilibrium towards the formation of dipentyl
carbonate.

Yield: Under these conditions, a dipentyl carbonate yield of up to 75.81% has been

reported.[1]
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The following diagram illustrates the synthesis of dipentyl carbonate through the

transesterification of dimethyl carbonate and 1-pentanol.

Synthesis of Dipentyl Carbonate

Dimethyl Carbonate

Transesterification
110 °C, 4h

1-Pentanol [bmIm]OH (catalyst)

Dipentyl Carbonate Methanol (byproduct)

Click to download full resolution via product page

Caption: Synthesis of dipentyl carbonate via transesterification.

Hydrolysis
Like other aliphatic carbonates, dipentyl carbonate is susceptible to hydrolysis, particularly

under acidic or basic conditions. The reaction yields 1-pentanol and carbon dioxide. Generally,

base-catalyzed hydrolysis is more rapid than acid-catalyzed hydrolysis for aliphatic carbonates.

[3][4]

The general mechanism for base-catalyzed hydrolysis involves the nucleophilic attack of a

hydroxide ion on the carbonyl carbon, followed by the departure of a pentoxide leaving group,

which is then protonated.
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Base-Catalyzed Hydrolysis of Dipentyl Carbonate
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Caption: General mechanism of base-catalyzed hydrolysis.

Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which enhances

the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Stability of Dipentyl Carbonate
The stability of dipentyl carbonate is influenced by temperature, pH, and the presence of

catalysts.

Thermal Stability
Aliphatic carbonates generally exhibit good thermal stability. However, at elevated

temperatures, they can undergo decomposition. For instance, diethyl carbonate can

decompose into ethylene, ethanol, and CO2.[5] While specific data for dipentyl carbonate is

not readily available, a similar decomposition pathway to produce pentene, 1-pentanol, and
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carbon dioxide can be anticipated at high temperatures. The presence of certain catalysts can

lower the decomposition temperature.

pH Stability
As discussed in the hydrolysis section, dipentyl carbonate is most stable under neutral pH

conditions. Its stability decreases in both acidic and basic environments, with a more

pronounced degradation observed in strongly basic solutions.[3][4]

Compatibility with Other Chemicals
Dialkyl carbonates are generally stable and non-reactive under ambient conditions.[6] They are

considered aprotic, highly dipolar solvents.[6] However, they are incompatible with strong

oxidizing agents, strong acids, and strong bases, which can promote their decomposition.

Quantitative Data Summary
Due to the limited specific research on dipentyl carbonate, a comprehensive table of

quantitative data is not available. The table below summarizes the available information on its

synthesis.

Parameter Value Reference

Synthesis Method
Transesterification of DMC

with 1-pentanol
[1]

Catalyst
1-butyl-3-methylimidazolium

hydroxide
[1]

Reaction Temperature 110 °C [1]

Reaction Time 4 hours [1]

Yield 75.81% [1]

Conclusion
Dipentyl carbonate, as a member of the dialkyl carbonate family, is a versatile compound with

favorable characteristics such as low toxicity and high biodegradability. Its reactivity is primarily
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governed by the electrophilic nature of its carbonyl group, making it susceptible to nucleophilic

attack in reactions like transesterification and hydrolysis. While stable under neutral conditions,

its stability is compromised by acidic and basic environments, as well as high temperatures.

The synthesis of dipentyl carbonate can be efficiently achieved through the base-catalyzed

transesterification of dimethyl carbonate with 1-pentanol. Further research is warranted to fully

elucidate the specific quantitative aspects of dipentyl carbonate's reactivity and stability,

which will be crucial for its broader application in research and industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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